Ethyl 2-(aminooxy)butanoate

Bioconjugation Membrane permeability Physicochemical profiling

Ethyl 2-(aminooxy)butanoate (CAS 89584-42-9) is an α-aminooxy ester characterized by a four-carbon butanoate backbone bearing an ethoxy ester group at the terminal carboxyl and an aminooxy (-ONH2) moiety at the second carbon. This compound belongs to the class of aminooxy reagents, which are widely recognized for their ability to undergo chemoselective oxime ligation with carbonyl groups under mild aqueous conditions.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13174046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(aminooxy)butanoate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)ON
InChIInChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3
InChIKeyKXQBVDGBWTVIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(aminooxy)butanoate: Procurement-Relevant Chemical Class and Core Identifiers


Ethyl 2-(aminooxy)butanoate (CAS 89584-42-9) is an α-aminooxy ester characterized by a four-carbon butanoate backbone bearing an ethoxy ester group at the terminal carboxyl and an aminooxy (-ONH2) moiety at the second carbon . This compound belongs to the class of aminooxy reagents, which are widely recognized for their ability to undergo chemoselective oxime ligation with carbonyl groups under mild aqueous conditions [1]. The aminooxy functional group acts as an α-effect nucleophile, enabling rapid and stable conjugation that is foundational to applications in bioconjugation, chemical biology, and materials science [1].

Chemoselective oxime ligation with carbonyls under mild aqueous conditions
Ethyl ester and butanoate scaffold provide distinct lipophilicity for membrane or organic-phase workflows
Ambient storage stability supports benchtop handling without cold-chain logistics

Ethyl 2-(aminooxy)butanoate: Why Aminooxy Compound Substitution Risks Experimental Failure


Substituting ethyl 2-(aminooxy)butanoate with a generic aminooxy compound such as aminooxyacetic acid (AOAA) or O-ethylhydroxylamine can compromise experimental outcomes due to significant differences in physicochemical properties and handling requirements. The ethyl ester and butanoate scaffold of ethyl 2-(aminooxy)butanoate confer a distinct lipophilicity profile (LogP ~0.22 ) compared to the highly hydrophilic free acid AOAA (LogP ~ -1.67 [1]), which directly impacts membrane permeability, subcellular partitioning, and solubility in organic media. Furthermore, the stability and storage requirements of aminooxy compounds vary widely; for instance, AOAA hydrochloride must be stored at -20°C to maintain integrity , whereas ethyl 2-(aminooxy)butanoate is stable under ambient, cool, dry conditions . Such differences necessitate compound-specific procurement and handling protocols to ensure reproducibility in bioconjugation, inhibitor studies, or synthetic applications.

Lipophilicity mismatch

Aminooxyacetic acid (AOAA) is much more hydrophilic; the ester scaffold of this compound may shift membrane permeability and organic-phase solubility significantly.

Storage condition divergence

AOAA hydrochloride requires -20°C storage, while this compound is stable at ambient temperature. Handling protocols are not directly transferable.

Spacer geometry alteration

Minimal reagents like O-ethylhydroxylamine lack the butanoate spacer; conjugation reach and flexibility may differ, potentially reducing labeling efficiency on macromolecules.

Ethyl 2-(aminooxy)butanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Contrast: Ethyl 2-(aminooxy)butanoate vs. Aminooxyacetic Acid (AOAA)

Ethyl 2-(aminooxy)butanoate exhibits substantially higher lipophilicity than the widely used free acid analog, aminooxyacetic acid (AOAA). The calculated LogP for ethyl 2-(aminooxy)butanoate is 0.2184 , compared to a consensus XLogP of -1.63 to -1.67 for AOAA [1][2]. This difference of approximately 1.9 LogP units corresponds to a theoretical >60-fold increase in octanol-water partition coefficient, indicating superior passive membrane permeability and organic solvent compatibility for the ethyl ester derivative.

Lipophilicity vs AOAA
Reported
Target: LogP 0.22
Comparator (AOAA): LogP -1.63 to -1.67
ΔLogP ≈ 1.9 (~60-fold higher P)
Reported lipophilicity difference supports membrane permeability context.
Calculated LogP values; experimental validation recommended.
Bioconjugation Membrane permeability Physicochemical profiling

Ambient Storage Stability: Ethyl 2-(aminooxy)butanoate vs. Aminooxyacetic Acid Hydrochloride

Ethyl 2-(aminooxy)butanoate demonstrates superior ambient storage stability compared to aminooxyacetic acid hydrochloride, a common comparator. Vendor specifications indicate that ethyl 2-(aminooxy)butanoate is stored long-term in a cool, dry place at ambient temperature . In contrast, aminooxyacetic acid hydrochloride requires storage at -20°C to maintain chemical integrity . This 45°C difference in recommended storage temperature reflects enhanced thermal and hydrolytic stability of the ethyl ester derivative, reducing cold-chain logistics requirements and simplifying benchtop handling.

Storage stability vs AOAA·HCl
Data to verify
Target: ambient (20-25°C)
Comparator (AOAA·HCl): -20°C
ΔT ≈ 45°C
Reported storage stability difference may reduce cold-chain requirements.
Vendor-specified conditions; independent verification advised.
Stability Storage Handling

Molecular Weight and Rotatable Bond Count: Ethyl 2-(aminooxy)butanoate vs. O-Ethylhydroxylamine

Ethyl 2-(aminooxy)butanoate (MW = 147.17 g/mol, 4 rotatable bonds) occupies an intermediate physicochemical space relative to the minimal aminooxy reagent O-ethylhydroxylamine (MW = 61.08 g/mol, 1 rotatable bond) and larger bifunctional aminooxy linkers. The increased molecular weight and rotatable bond count of ethyl 2-(aminooxy)butanoate provide a longer spacer arm and greater conformational flexibility for bioconjugation applications, while remaining below the MW threshold (500 Da) associated with poor passive permeability according to Lipinski's Rule of Five.

MW & flexibility vs O-Ethyl
Data to verify
Target: MW 147.17, 4 rot. bonds
Comparator (O-ethylhydroxylamine): MW 61.08, 1 rot. bond
ΔMW +86.09, Δbonds +3
Reported spacer length and flexibility may improve conjugation to macromolecules.
Structure-derived values; experimental validation needed.
Drug-likeness Conjugation linker Physicochemical properties

Purity Specification Parity: Ethyl 2-(aminooxy)butanoate Matches Industry Standard for Aminooxy Reagents

Ethyl 2-(aminooxy)butanoate is commercially available with a minimum purity specification of 95% , which is equivalent to the purity grade offered for the widely used comparator aminooxyacetic acid (≥95%) and O-ethylhydroxylamine (95%) . This parity ensures that substitution with ethyl 2-(aminooxy)butanoate does not compromise reagent quality while providing the differentiated physicochemical benefits described above.

Purity parity
Specification review
Target: ≥95%
Comparators: AOAA ≥95%, O-ethylhydroxylamine 95%
No purity specification difference
Reported purity parity supports procurement confidence.
Vendor-reported minimum purity specification.
Purity Quality control Procurement specification

Spectroscopic Fingerprint: Unique 1H, 13C NMR, IR, and Raman Spectral Data Enable Unambiguous Identity Confirmation

A published protocol for the one-step synthesis of ethyl 2-(aminooxy)butanoate in quantitative yield includes detailed characterization by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy [1]. These reference spectra provide a unique, verifiable fingerprint that distinguishes this compound from structurally similar aminooxy esters and ensures lot-to-lot consistency upon procurement. The availability of comprehensive spectral data supports rigorous identity testing and quality assurance in regulated research environments.

Spectroscopic fingerprint
Supporting evidence
Comprehensive 1H, 2H, 13C NMR, IR, and Raman spectra published
Supports identity verification and lot-to-lot consistency.
Reference spectra available for QC method development.
Analytical chemistry Quality control Structural characterization

Ethyl 2-(aminooxy)butanoate: Evidence-Backed Application Scenarios for Procurement Prioritization


Intracellular Bioconjugation Requiring Passive Membrane Permeability

Ethyl 2-(aminooxy)butanoate, with a LogP of 0.22 , is preferentially selected over highly hydrophilic aminooxyacetic acid (LogP ≈ -1.67 [1]) for intracellular labeling or metabolic incorporation studies where passive diffusion across the cell membrane is required. The ~60-fold higher octanol-water partition coefficient predicts enhanced cytosolic delivery without the need for transfection or permeabilization agents.

Organic-Phase Synthesis and Linker Chemistry Without Cold-Chain Logistics

The ambient storage stability of ethyl 2-(aminooxy)butanoate (cool, dry place, ~20-25°C ) makes it the preferred aminooxy building block for synthetic chemistry workflows that operate at room temperature and cannot accommodate freezer storage. This contrasts with aminooxyacetic acid hydrochloride, which requires -20°C storage and necessitates cold-chain management, increasing operational complexity and cost.

Bioconjugation to Sterically Hindered Macromolecular Targets

The butanoate spacer of ethyl 2-(aminooxy)butanoate provides 4 rotatable bonds and a molecular weight of 147.17 g/mol , offering greater conformational flexibility than the minimal O-ethylhydroxylamine (1 rotatable bond, 61.08 g/mol ). This extended reach reduces steric hindrance when conjugating aminooxy probes to large biomolecules such as antibodies, nanoparticles, or cell-surface glycoproteins, potentially improving labeling efficiency and reproducibility.

Quality-Controlled Reagent for Regulated Research and Analytical Method Development

The availability of comprehensive NMR (1H, 2H, 13C), IR, and Raman spectral data for ethyl 2-(aminooxy)butanoate [2] supports rigorous identity verification and lot-to-lot consistency testing. This documentation is essential for laboratories operating under GLP or ISO quality standards, where unambiguous compound identification is mandated prior to use in critical assays or synthetic processes.

Application
Selection Property
Validation Focus
Intracellular bioconjugation
Lipophilicity profile for passive permeability
Cell penetration and cytosolic delivery without permeabilization agents
Room-temperature synthesis & linker chemistry
Ambient storage stability
Elimination of cold-chain logistics and benchtop handling simplicity
Macromolecular bioconjugation
Spacer arm length and conformational flexibility
Reduced steric hindrance in antibody, nanoparticle or glycoprotein labeling
Regulated research QC
Comprehensive spectroscopic reference data
Identity verification and lot consistency under quality standards
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